molecular formula C13H12N4O3S B5529445 2-oxo-N-(3-pyridinylmethyl)-2,3-dihydro-1H-benzimidazole-5-sulfonamide

2-oxo-N-(3-pyridinylmethyl)-2,3-dihydro-1H-benzimidazole-5-sulfonamide

Cat. No. B5529445
M. Wt: 304.33 g/mol
InChI Key: GSDKKCGWBNLFTO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole sulfonamide derivatives often involves the reaction of benzimidazole or its precursors with sulfonamide groups. For example, substituted sulfonamides and sulfinyl compound derivatives can be obtained by reacting benzimidazole thiol derivatives with chloromethyl compounds, leading to a variety of products with antimicrobial activities (Abdel-Motaal & Raslan, 2014). These syntheses typically employ various reagents and conditions to introduce the sulfonamide group to the benzimidazole core, resulting in compounds with diverse properties and activities.

Molecular Structure Analysis

The molecular structure of benzimidazole sulfonamides is characterized by the presence of a benzimidazole ring fused with a sulfonamide group, which significantly impacts their chemical behavior and interactions. X-ray diffraction analysis and other spectroscopic methods, such as FT-IR and NMR, are commonly used to determine the structures of these compounds, confirming the bidentate chelating behavior through sulfonamidate nitrogen and the endocyclic nitrogen of benzimidazole in metal complexes (Ashraf et al., 2016).

Chemical Reactions and Properties

Benzimidazole sulfonamides undergo various chemical reactions, including transannulation and nucleophilic addition, leading to the formation of diverse derivatives with unique properties. For instance, Rh(II)-catalyzed transannulation can produce fully substituted 5-sulfonamidoimidazoles, showcasing the compounds' versatility in synthesizing N-substituted imidazoles (Strelnikova et al., 2018).

Physical Properties Analysis

The physical properties of benzimidazole sulfonamides, such as solubility, stability, and melting points, are crucial for their applications. These properties are influenced by the nature of substituents on the benzimidazole ring and the sulfonamide group, affecting the compounds' overall behavior and utility in various chemical and biological contexts.

Chemical Properties Analysis

The chemical properties, including reactivity, acidity/basicity, and the ability to form complexes with metals, define the utility of benzimidazole sulfonamides in synthesis and applications. Their ability to act as ligands in metal complexes, forming stable structures with transition metals, is particularly noteworthy, as evidenced by their applications in antimicrobial activities (Ashraf et al., 2016).

properties

IUPAC Name

2-oxo-N-(pyridin-3-ylmethyl)-1,3-dihydrobenzimidazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3S/c18-13-16-11-4-3-10(6-12(11)17-13)21(19,20)15-8-9-2-1-5-14-7-9/h1-7,15H,8H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSDKKCGWBNLFTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-benzimidazole-5-sulfonamide

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